molecular formula C8H4BrF3N2 B1381781 6-Bromo-5-(trifluoromethyl)-1H-indazole CAS No. 1396762-44-9

6-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B1381781
CAS No.: 1396762-44-9
M. Wt: 265.03 g/mol
InChI Key: KTGSPBURVFUONI-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of the bromine and trifluoromethyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers and coatings.

Safety and Hazards

The safety and hazards associated with “6-Bromo-5-(trifluoromethyl)-1H-indazole” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for research involving “6-Bromo-5-(trifluoromethyl)-1H-indazole” are not explicitly mentioned in the sources I found .

Biochemical Analysis

Biochemical Properties

6-Bromo-5-(trifluoromethyl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can bind to the active site of certain enzymes, thereby inhibiting their activity and altering metabolic processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage range results in optimal therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted from the body. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, ensuring its delivery to target tissues .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and trifluoroacetic acid.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the indazole ring. This can be achieved through various methods, including the use of strong acids or bases as catalysts.

    Bromination and Trifluoromethylation: The introduction of the bromine and trifluoromethyl groups can be accomplished through electrophilic substitution reactions. Common reagents for these steps include bromine and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-Chloro-5-(trifluoromethyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    5-(Trifluoromethyl)-1H-indazole:

Uniqueness

6-Bromo-5-(trifluoromethyl)-1H-indazole is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various research and industrial applications, offering advantages in terms of reactivity, stability, and specificity.

Properties

IUPAC Name

6-bromo-5-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-7-4(3-13-14-7)1-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGSPBURVFUONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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